Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate
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Overview
Description
Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate is a chemical compound with the molecular formula C₁₃H₁₆ClNO₃. It is known for its diverse applications in scientific research, particularly in the fields of pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetamido group, and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate typically involves the esterification of 2-(4-acetamido-3-chlorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-(4-acetamido-3-chlorophenyl)propanoic acid.
Reduction: Ethyl 2-(4-acetamido-3-chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate involves its interaction with specific molecular targets. The compound’s acetamido group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-acetamido-3-methylphenyl)propanoate
- Ethyl 2-(4-acetamido-3-bromophenyl)propanoate
- Ethyl 2-(4-acetamido-3-fluorophenyl)propanoate
Uniqueness
Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
ethyl 2-(4-acetamido-3-chlorophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-4-18-13(17)8(2)10-5-6-12(11(14)7-10)15-9(3)16/h5-8H,4H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLLKLDNWBDTKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=C(C=C1)NC(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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